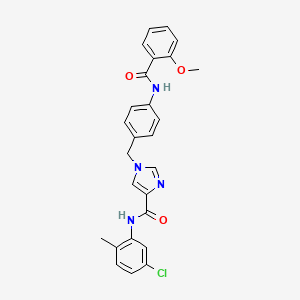
N-(5-chloro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23ClN4O3 and its molecular weight is 474.95. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds : Research has led to the synthesis of various novel compounds with potential biological activities. For instance, compounds have been synthesized from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities due to their COX-1/COX-2 inhibition properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, novel 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives have shown in vitro cytotoxic activity against cancer cells (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Antimicrobial and Antioxidant Activities : A new benzamide isolated from endophytic Streptomyces showed notable antimicrobial and antioxidant activities (Xue-Qiong Yang et al., 2015). Such findings underscore the potential of novel compounds in developing treatments for infections and oxidative stress-related conditions.
Cytotoxic and Anticancer Properties : Various synthesized compounds, such as N-heterocyclic carbene–silver(I) acetate complexes, have been evaluated for their cytotoxicity against cancer cell lines, showing promising results (F. Hackenberg et al., 2013). This highlights the potential application of such compounds in cancer therapy.
Serotonin-3 (5-HT3) Receptor Antagonists : Research into 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives has revealed potent serotonin-3 receptor antagonistic activity, suggesting applications in treating conditions influenced by this receptor (T. Kuroita, M. Sakamori, T. Kawakita, 2010).
Future Directions
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c1-17-7-10-19(27)13-22(17)30-26(33)23-15-31(16-28-23)14-18-8-11-20(12-9-18)29-25(32)21-5-3-4-6-24(21)34-2/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZJXJCGFUOKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Chloro-2-(phenylsulfonyl)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2965170.png)
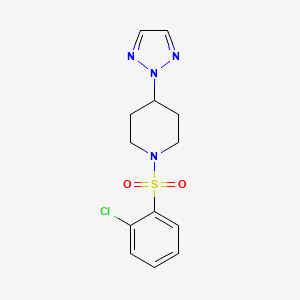
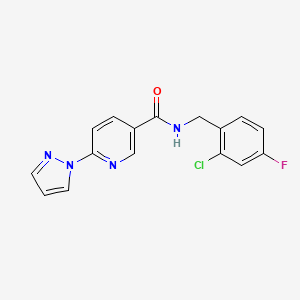
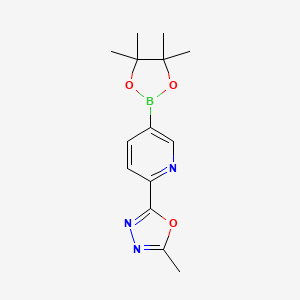
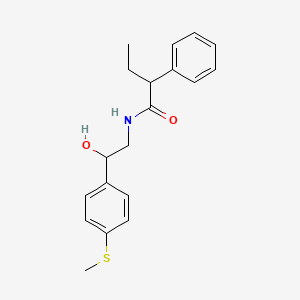
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2965181.png)
![4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2965182.png)

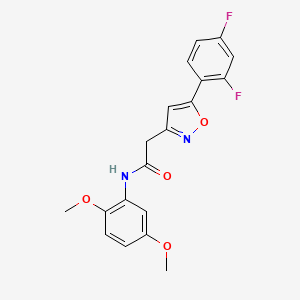
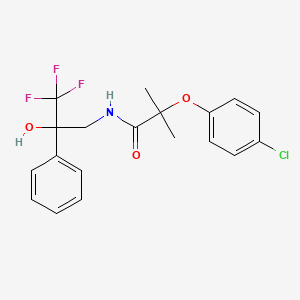
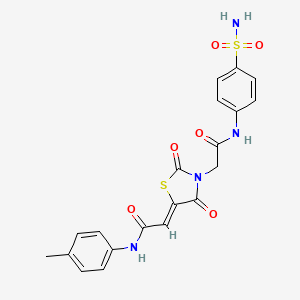
![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2965189.png)
![N-(2-methoxyethyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2965192.png)
